2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine
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Overview
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a dioxolane ring and an amine group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of an allyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the propene chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Amides, carbamates.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and amine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
- Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine is unique due to its combination of a dioxolane ring and an amine group attached to a propene chain. This structure imparts specific reactivity and interaction capabilities, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(4-9)7-5-10-8(2,3)11-7/h7H,1,4-5,9H2,2-3H3 |
InChI Key |
NSRZTHVHBLVIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(=C)CN)C |
Origin of Product |
United States |
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